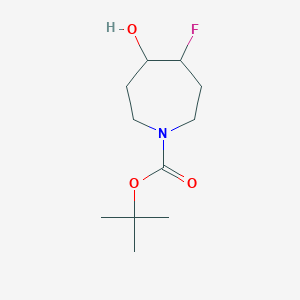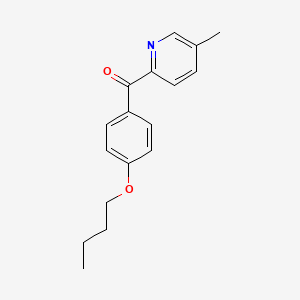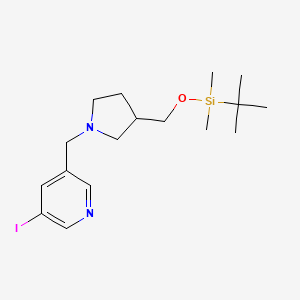
3-((3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)methyl)-5-iodopyridine
Descripción general
Descripción
The compound contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. It also has an iodine atom attached to the pyridine ring, which could potentially make it a good candidate for electrophilic aromatic substitution reactions . The compound also contains a pyrrolidine ring, which is a secondary amine and could participate in various reactions involving amines .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyldimethylsilyloxy group is a bulky group that could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
As mentioned earlier, this compound could potentially participate in electrophilic aromatic substitution reactions due to the presence of the iodine atom on the pyridine ring . The pyrrolidine ring could also engage in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups . For example, the presence of the iodine atom and the pyridine ring could potentially make the compound relatively polar .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Preparation of N-Acetylglucosaminidase Inhibitors : One study detailed the synthesis of a complex glycosidase inhibitor starting from methyl α-D-Mannopyranoside. The process involved multiple steps, including the use of tert-butyldimethylsilyloxy as a protective group, demonstrating the compound's utility in synthesizing biologically active molecules (Schumacher-Wandersleb, Petersen, & Peter, 1994).
Coordination Chemistry and Ligand Design : Research on 2,6-bis(pyrazolyl)pyridines and related ligands highlighted their versatility as terpyridine analogues in coordination chemistry. This work showcases the broader class of pyridine derivatives, including those with tert-butyldimethylsilyloxy groups, for developing luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Catalytic Applications and Metal Complexes : A study on PCP Pincer Iridium Chemistry explored the coordination of pyridines to specific iridium complexes, indicating the potential use of pyridine derivatives in catalytic processes and the formation of metal complexes (Titova et al., 2016).
Material Science and Photophysical Properties
Development of Polypyridine Ruthenium(II) Complexes : Research into polypyridine ruthenium(II) complexes containing different monodentate ligands, including pyridine derivatives, demonstrated their potential in photochemical applications. This study underscores the role of pyridine-based ligands in synthesizing materials with specific photophysical properties (Bonnet et al., 2003).
Water Oxidation Catalysis : A new family of Ru complexes for water oxidation was explored, highlighting the synthesis and characterization of complexes using pyridine derivatives. Such studies are crucial for developing catalytic systems for sustainable energy applications (Zong & Thummel, 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl-[[1-[(5-iodopyridin-3-yl)methyl]pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29IN2OSi/c1-17(2,3)22(4,5)21-13-14-6-7-20(11-14)12-15-8-16(18)10-19-9-15/h8-10,14H,6-7,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCDNBJLDOIUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=CC(=CN=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29IN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121098 | |
| Record name | 3-[[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)methyl)-5-iodopyridine | |
CAS RN |
1186311-02-3 | |
| Record name | 3-[[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



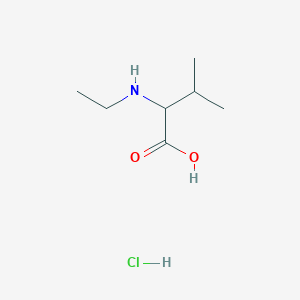
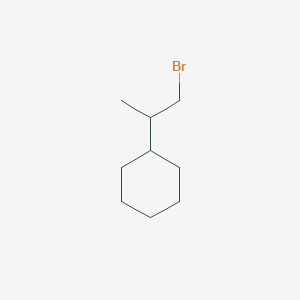
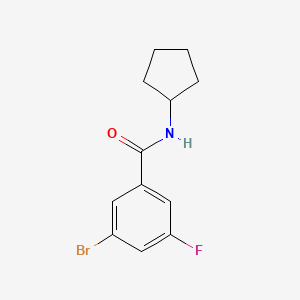
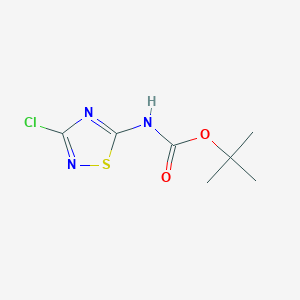
![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)
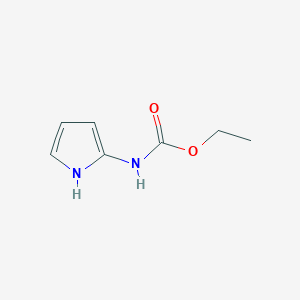
![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
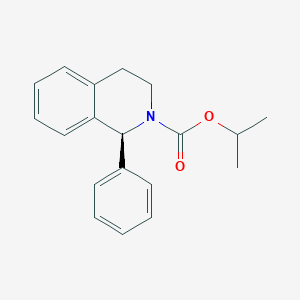
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)
